Cacalone
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Cacalone undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of this compound with modified functional groups .
Scientific Research Applications
In chemistry, it is used as a model compound for studying sesquiterpenoid synthesis and reactivity . In biology, cacalone has shown promise as an anti-inflammatory agent, inhibiting inflammation in models such as carrageenan-induced rat paw edema and TPA-induced mouse ear edema . In medicine, its antioxidant and hypoglycemic effects suggest potential therapeutic applications for conditions like diabetes and oxidative stress . Additionally, this compound’s anti-inflammatory properties make it a candidate for further research in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of cacalone involves its interaction with various molecular targets and pathways. It has been shown to inhibit antigen-dependent degranulation and intracellular calcium mobilization in bone marrow-derived mast cells . This suggests that this compound may exert its effects by modulating immune cell activity and reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Compared to these similar compounds, cacalone has shown a more prominent anti-inflammatory activity in certain models . The unique structural features of this compound, such as its specific functional groups, contribute to its distinct biological activities .
Conclusion
This compound is a sesquiterpenoid natural compound with significant potential in various scientific research applications. Its antioxidant, hypoglycemic, and anti-inflammatory properties make it a valuable compound for further study in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide insights into its unique properties and potential therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQNPHIASWXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.